molecular formula C8H17N3O3 B573380 tert-Butyl (2-(2-methylhydrazinyl)-2-oxoethyl)carbamate CAS No. 186032-80-4

tert-Butyl (2-(2-methylhydrazinyl)-2-oxoethyl)carbamate

Cat. No.: B573380
CAS No.: 186032-80-4
M. Wt: 203.242
InChI Key: FJAFNYWCVQFPDU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate is an organic compound that serves as a building block in various chemical syntheses. It is known for its stability and versatility in organic reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-methylhydrazinyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylhydrazinyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines .

Scientific Research Applications

tert-Butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-methylhydrazinyl)-2-oxoethyl)carbamate involves its ability to act as a protecting group for amines and other functional groups. The compound forms stable carbamate linkages, which can be selectively cleaved under mild conditions. This property makes it useful in multi-step syntheses where selective protection and deprotection are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable carbamate linkages and undergo selective deprotection makes it particularly valuable in complex organic syntheses .

Properties

CAS No.

186032-80-4

Molecular Formula

C8H17N3O3

Molecular Weight

203.242

IUPAC Name

tert-butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-6(12)11-9-4/h9H,5H2,1-4H3,(H,10,13)(H,11,12)

InChI Key

FJAFNYWCVQFPDU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)NNC

Synonyms

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-methylhydrazide (9CI)

Origin of Product

United States

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